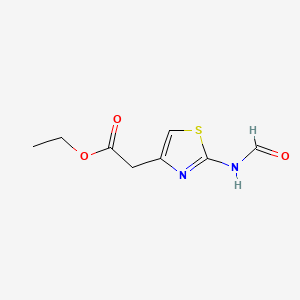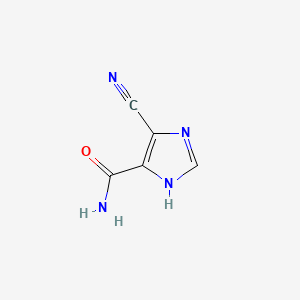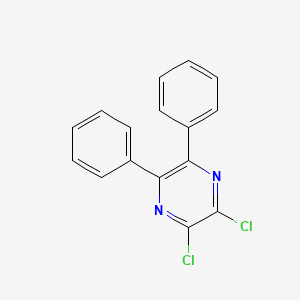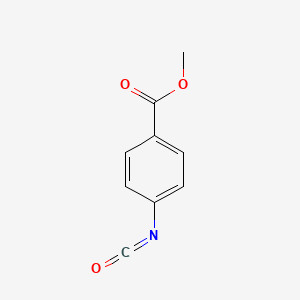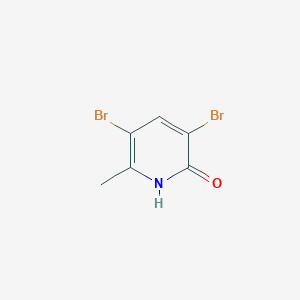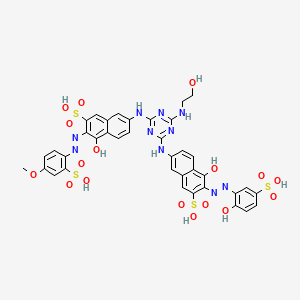
C.I. Direct Red 243
説明
C.I. Direct Red 243, also known as Direct Fast Red BWS, is a double azo class dye . It has a molecular formula of C38H28N10Na4O17S4 and a molecular weight of 1116.91 . It is used for the printing and dyeing of cotton, viscose, and silk . It is known for its good water solubility and high light fastness .
Synthesis Analysis
The manufacturing process of C.I. Direct Red 243 involves several steps . It starts with the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid in alkaline conditions and coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid . The products are then condensed with 2,4,6-Trichloro-1,3,5-triazine . This is followed by the diazotization of 2-Amino-5-methoxybenzenesulfonic acid and coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid . The condensation products are then condensed again, followed by condensation with 2-Aminoethanol .Molecular Structure Analysis
The molecular structure of C.I. Direct Red 243 belongs to the double azo class . The structure is complex, involving multiple azo groups, sulfonic acid groups, and sodium atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of C.I. Direct Red 243 include diazotization, coupling, and condensation . These reactions involve the formation of azo bonds and the condensation of different molecules to form the complex structure of the dye .Physical And Chemical Properties Analysis
C.I. Direct Red 243 appears as a yellowish-red powder . It has a similar shade to the standard and a tinting strength of 100±3% . It has a light fastness of 7, a soaping water fading stain of 3-4, and a soaping water fading stain of 2-3 .科学的研究の応用
Dye Aggregation in Solution
The study of C.I. Direct Red 1, a similar dye to C.I. Direct Red 243, involved examining its molecular aggregation in aqueous solutions under varying conditions of dye concentration, temperature, and pH. This research is pivotal for understanding the optimal conditions in the dyeing process, with a focus on the electrochemical reduction process of the dye, which is key to its application in various industrial processes (Navarro & Sanz, 1999).
Decolorization Efficiency Prediction
In another study, the decolorization of C.I. Direct Red 16, a related dye, was modeled using an artificial neural network in a UV/K2S2O8 process. This research is crucial for predicting and enhancing the efficiency of dye decolorization processes, which is significant for environmental management and industrial wastewater treatment (Soleymani, Saien, & Bayat, 2011).
Adsorption Behavior on Natural Sediment
A study assessing the adsorption behavior of various dyes, including C.I. Direct Blue 86 which is structurally similar to C.I. Direct Red 243, on natural sediments, reveals insights into environmental interactions of these dyes. Understanding these interactions is crucial for environmental pollution control and for designing effective wastewater treatment strategies (Liu, Liu, Tang, & Su, 2001).
Photocatalytic Degradation
Research on the photocatalytic degradation of C.I. Direct Red 23, a dye chemically related to C.I. Direct Red 243, using SrTiO3/CeO2 composite under UV irradiation, provides valuable insights into methods for the efficient removal of these dyes from aqueous solutions. This is particularly relevant for environmental remediation and developing sustainable waste management technologies (Song et al., 2008).
Dye Transport Phenomena
The transport phenomena of sulfonated dyes like C.I. Direct Red 2, closely related to C.I. Direct Red 243, into cellulose membranes were studied, providing insights into the dyeing process of cellulose-based materials. This research is significant for textile industries in optimizing dyeing processes and improving the quality of dyed products (Maekawa, Kasai, & Nango, 1998).
Fabric Surface Geometry and Dye Type Effect on Cotton Fabrics
A study examining the effect of fabric surface geometry and dye type, including C.I. Direct Red 243, on the color of cotton fabrics under different humidity levels, highlights the importance of environmental factors in the perceived color of dyed fabrics. This is critical for the textile industry in understanding how different conditions affect the final product's appearance (Senthilkumar, Selvakumar, & Shamey, 2011).
将来の方向性
The future directions for C.I. Direct Red 243 could involve improving its environmental impact. As with many dyes, a significant portion of the dye is discharged into the environment . Therefore, research into more environmentally friendly manufacturing processes and disposal methods could be beneficial. Additionally, the development of safer alternatives to azo dyes could be a future direction for this field.
特性
IUPAC Name |
4-hydroxy-7-[[4-(2-hydroxyethylamino)-6-[[5-hydroxy-6-[(2-hydroxy-5-sulfophenyl)diazenyl]-7-sulfonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N10O17S4/c1-65-22-4-8-26(29(16-22)67(56,57)58)45-47-32-30(68(59,60)61)14-18-12-20(2-6-24(18)34(32)51)40-37-42-36(39-10-11-49)43-38(44-37)41-21-3-7-25-19(13-21)15-31(69(62,63)64)33(35(25)52)48-46-27-17-23(66(53,54)55)5-9-28(27)50/h2-9,12-17,49-52H,10-11H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H3,39,40,41,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOTQFVOVGETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)NCCO)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=CC(=C7)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N10O17S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Red 243 | |
CAS RN |
86543-85-3 | |
| Record name | C.I. Direct Red 243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086543853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Red 243 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



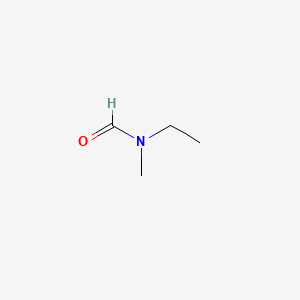
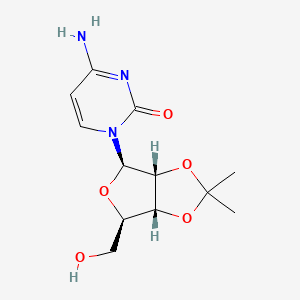
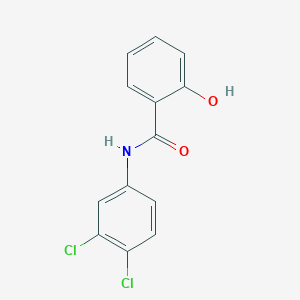
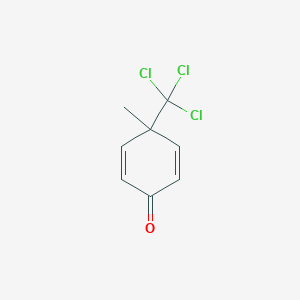
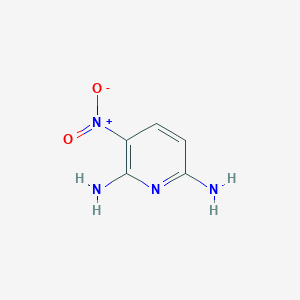
![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)
![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)
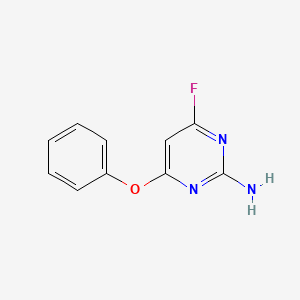
![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)
